![molecular formula C28H27N5O3S B2519002 2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide CAS No. 902433-44-7](/img/structure/B2519002.png)

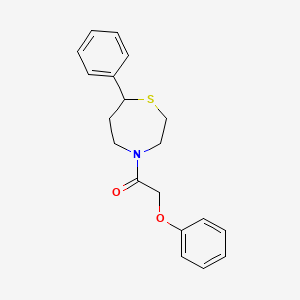

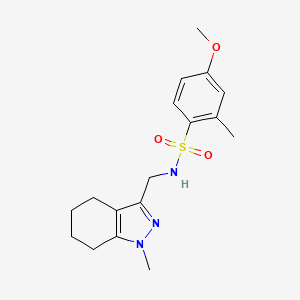

2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

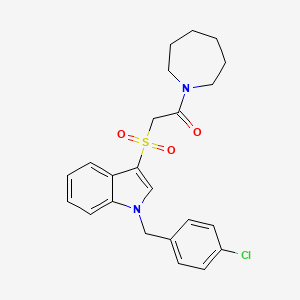

The compound “2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide” is a novel compound that has been disclosed to inhibit JAK . It may be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans .

Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . An extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C29H28N6O3S and an average mass of 540.636 Da .Chemical Reactions Analysis

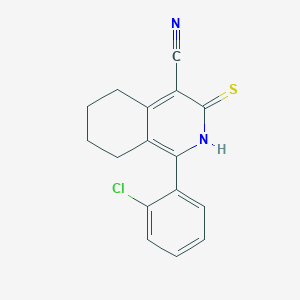

The compound has been synthesized as a novel CDK2 targeting compound . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound "2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide" falls within the chemical family of [1,2,4]triazoloquinazolines, which have been extensively studied for their diverse chemical reactions and potential biological applications. A foundational aspect of research on these compounds involves their synthesis and structural characterization. For instance, Crabb et al. (1999) detailed the preparation of [1,2,4]Triazoloquinazolinium betaines, demonstrating intricate synthetic routes that might be relevant to the compound , showcasing the molecular intricacies and potential for chemical modification inherent in this class of compounds (Crabb et al., 1999).

Chemical Transformations and Derivatives

Further exploring the chemical versatility of [1,2,4]triazoloquinazolines, Al-Salahi and Geffken (2011) reported on the synthesis of novel derivatives, including a 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid. This work highlights the potential for chemical transformations within the triazoloquinazoline framework, which could extend to the compound of interest, offering insights into functional group modifications and the generation of novel derivatives (Al-Salahi & Geffken, 2011).

Pharmacological Potential

While the specific compound "2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide" might not be directly mentioned in the available literature, the research on related [1,2,4]triazoloquinazolines suggests a breadth of pharmacological possibilities. For example, the synthesis and evaluation of 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones by Zhang et al. (2015) for anticonvulsant activity indicate the therapeutic potential of triazoloquinazolines, which might extend to compounds with similar structural motifs, suggesting a promising area for further investigation into their pharmacological applications (Zhang et al., 2015).

Wirkmechanismus

Target of Action

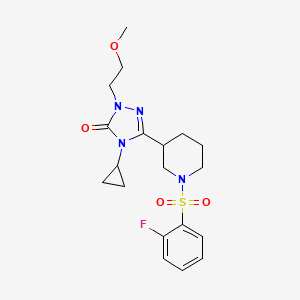

Similar compounds with a [1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with structurally similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3S/c1-16-11-17(2)25(18(3)12-16)30-24(34)15-37-28-29-21-14-23(36-5)22(35-4)13-20(21)27-31-26(32-33(27)28)19-9-7-6-8-10-19/h6-14H,15H2,1-5H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNGMXUUIYTYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)

![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B2518932.png)